methyl 4-isothiocyanatothiophene-3-carboxylate
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Overview
Description
Methyl 4-isothiocyanatothiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the isothiocyanate group in this compound adds to its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-isothiocyanatothiophene-3-carboxylate typically involves the introduction of the isothiocyanate group into a thiophene ring. One common method is the reaction of a thiophene derivative with a suitable isothiocyanate reagent under controlled conditions. For example, the reaction of methyl 4-aminothiophene-3-carboxylate with thiophosgene can yield this compound. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-isothiocyanatothiophene-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thiourea, carbamate, and thiocarbamate derivatives, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions, forming heterocyclic compounds with potential biological activity.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can yield dihydrothiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Cycloaddition: Reagents such as azides and alkynes under thermal or catalytic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Thiocarbamate Derivatives: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Dihydrothiophene Derivatives: Formed from reduction reactions.
Scientific Research Applications
Methyl 4-isothiocyanatothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 4-isothiocyanatothiophene-3-carboxylate depends on its reactivity and interaction with biological targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects. The thiophene ring may also interact with specific receptors or enzymes, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminothiophene-3-carboxylate: A precursor in the synthesis of methyl 4-isothiocyanatothiophene-3-carboxylate.
Methyl 4-bromothiophene-3-carboxylate: Another thiophene derivative with different reactivity due to the presence of a bromine atom.
Methyl 4-nitrothiophene-3-carboxylate: A compound with an electron-withdrawing nitro group, affecting its chemical behavior.
Uniqueness
This compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
120079-68-7 |
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Molecular Formula |
C7H5NO2S2 |
Molecular Weight |
199.3 |
Purity |
95 |
Origin of Product |
United States |
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